4-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-amine
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Overview
Description
4-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-amine is a chemical compound that belongs to the class of triazole derivatives
Preparation Methods
The synthesis of 4-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-amine typically involves the reaction of 4,5-dimethyl-1,2,4-triazole with appropriate reagents to form the oxadiazole ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
4-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
4-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-amine can be compared with other similar compounds such as:
- 4-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)piperidine
- 4,5-Dimethyl-4H-1,2,4-triazol-3-yl 2-fluorobenzyl sulfide
- (4,5-dimethyl-4H-1,2,4-triazol-3-yl)methylamine
These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of the triazole and oxadiazole rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H8N6O |
---|---|
Molecular Weight |
180.17 g/mol |
IUPAC Name |
4-(4,5-dimethyl-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C6H8N6O/c1-3-8-9-6(12(3)2)4-5(7)11-13-10-4/h1-2H3,(H2,7,11) |
InChI Key |
VVUKTWIQUUPHRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C)C2=NON=C2N |
Origin of Product |
United States |
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